molecular formula C20H24N2O2 B028577 4-(Cbz-amino)-1-benzylpiperidine CAS No. 182223-53-6

4-(Cbz-amino)-1-benzylpiperidine

Cat. No.: B028577
CAS No.: 182223-53-6
M. Wt: 324.4 g/mol
InChI Key: VZHJWMOVSNSVSX-UHFFFAOYSA-N
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Description

4-(Cbz-amino)-1-benzylpiperidine is a compound that features a piperidine ring substituted with a benzyl group and a carbobenzyloxy (Cbz) protected amino group. The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Scientific Research Applications

4-(Cbz-amino)-1-benzylpiperidine has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-(Cbz-amino)-1-benzylpiperidine is the amino group in organic compounds . The Cbz (Carboxybenzyl) group is a common protecting group used in organic synthesis, particularly for protecting amines .

Mode of Action

The Cbz group in this compound acts as a protecting group for the amino functionality . It prevents the amino group from participating in unwanted reactions during the synthesis of complex organic molecules . The Cbz group can be selectively removed under certain conditions, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

The Cbz group plays a crucial role in the synthesis of peptides and proteins, where the amino group needs to be protected during the synthesis process . The Cbz group can be selectively removed without affecting the peptide bond, allowing for the synthesis of complex peptides and proteins .

Pharmacokinetics

The pharmacokinetics of this compound would depend on the specific context in which it is used. As a protecting group, the Cbz group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound it is protecting. Specific adme properties would depend on the overall structure of the final compound .

Result of Action

The primary result of the action of this compound is the protection of the amino group during organic synthesis . This allows for the successful synthesis of complex organic molecules, including peptides and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the Cbz group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of certain reagents can trigger the removal of the Cbz group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cbz-amino)-1-benzylpiperidine typically involves the protection of the amino group with a Cbz group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Cbz-amino)-1-benzylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine .

Comparison with Similar Compounds

Uniqueness: 4-(Cbz-amino)-1-benzylpiperidine is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild hydrogenation conditions, making it suitable for use in sensitive synthetic processes .

Properties

IUPAC Name

benzyl N-(1-benzylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)21-19-11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJWMOVSNSVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443559
Record name 4-(Cbz-amino)-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182223-53-6
Record name 4-(Cbz-amino)-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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